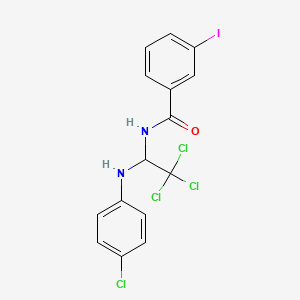![molecular formula C17H14N6O6 B11986990 N'~1~,N'~3~-bis[(E)-(3-nitrophenyl)methylidene]propanedihydrazide](/img/structure/B11986990.png)
N'~1~,N'~3~-bis[(E)-(3-nitrophenyl)methylidene]propanedihydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’~1~,N’~3~-bis[(E)-(3-nitrophenyl)methylidene]propanedihydrazide is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of two 3-nitrophenyl groups attached to a propanedihydrazide backbone through methylene linkages. The compound’s structure allows it to participate in various chemical reactions, making it a subject of interest in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~,N’~3~-bis[(E)-(3-nitrophenyl)methylidene]propanedihydrazide typically involves the condensation reaction between 3-nitrobenzaldehyde and propanedihydrazide. The reaction is carried out in the presence of a suitable solvent, such as ethanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for N’~1~,N’~3~-bis[(E)-(3-nitrophenyl)methylidene]propanedihydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
N’~1~,N’~3~-bis[(E)-(3-nitrophenyl)methylidene]propanedihydrazide can undergo various types of chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under suitable conditions.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The aromatic rings can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorinating agents.
Major Products Formed
Oxidation: Amino derivatives of the compound.
Reduction: Hydrazine derivatives.
Substitution: Halogenated derivatives of the aromatic rings.
Aplicaciones Científicas De Investigación
N’~1~,N’~3~-bis[(E)-(3-nitrophenyl)methylidene]propanedihydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Mecanismo De Acción
The mechanism of action of N’~1~,N’~3~-bis[(E)-(3-nitrophenyl)methylidene]propanedihydrazide involves its interaction with specific molecular targets. The compound’s nitro groups can undergo reduction to form reactive intermediates, which can then interact with cellular components. This interaction can lead to the generation of reactive oxygen species (ROS), which can induce oxidative stress and cell death in certain biological systems.
Comparación Con Compuestos Similares
Similar Compounds
N’~1~,N’~3~-dimethyl-N’~1~,N’~3~-bis(phenylcarbonothioyl)propanedihydrazide (Elesclomol): Known for its ability to increase ROS and selectively kill cisplatin-resistant cancer cells.
N’~1~,N’~3~-bis[(E)-(2-hydroxyphenyl)methylidene]propanedihydrazide: Another hydrazide derivative with potential biological activities.
Uniqueness
N’~1~,N’~3~-bis[(E)-(3-nitrophenyl)methylidene]propanedihydrazide is unique due to the presence of nitro groups, which can undergo various chemical transformations. This makes it a versatile compound for research in different fields, including chemistry, biology, and medicine.
Propiedades
Fórmula molecular |
C17H14N6O6 |
|---|---|
Peso molecular |
398.3 g/mol |
Nombre IUPAC |
N,N'-bis[(E)-(3-nitrophenyl)methylideneamino]propanediamide |
InChI |
InChI=1S/C17H14N6O6/c24-16(20-18-10-12-3-1-5-14(7-12)22(26)27)9-17(25)21-19-11-13-4-2-6-15(8-13)23(28)29/h1-8,10-11H,9H2,(H,20,24)(H,21,25)/b18-10+,19-11+ |
Clave InChI |
XDTOYZKNDROUSS-XOBNHNQQSA-N |
SMILES isomérico |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/NC(=O)CC(=O)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-] |
SMILES canónico |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC(=O)CC(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl (2E)-2-[4-(acetyloxy)-3-methoxybenzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11986912.png)
![3-amino-1-(2,4-dichlorophenyl)-1H-benzo[f]chromene-2-carbonitrile](/img/structure/B11986915.png)

![ethyl 4-{5-[(E)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]furan-2-yl}benzoate](/img/structure/B11986926.png)
![4-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]phenyl thiophene-2-carboxylate](/img/structure/B11986932.png)
![3-[(7-bromo-4-methoxy-3-oxo-1,2-dihydroinden-1-yl)methyl]pentanedioic Acid](/img/structure/B11986937.png)


![2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-{4-[3-(morpholin-4-yl)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]phenyl}butanamide](/img/structure/B11986965.png)
![9-Chloro-2-(naphthalen-2-yl)-5-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11986971.png)
![N'-[(E)-(4-chlorophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11986975.png)
![5-(1,3-Benzodioxol-5-yl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11986977.png)
![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B11986991.png)
